molecular formula C14H24N4O7 B12111055 Boc-DL-Ala-Gly-Gly-Gly-OH

Boc-DL-Ala-Gly-Gly-Gly-OH

Cat. No.: B12111055
M. Wt: 360.36 g/mol
InChI Key: CAPIMPNNGSBUKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-DL-Ala-Gly-Gly-Gly-OH is a synthetic peptide compound. It consists of a sequence of amino acids: Boc-DL-alanine, glycine, glycine, and glycine, with a carboxyl group at the end. The Boc group (tert-butoxycarbonyl) is a protective group used in peptide synthesis to protect the amino group from unwanted reactions during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-DL-Ala-Gly-Gly-Gly-OH typically involves solid-phase peptide synthesis (SPPS). Here is a general outline of the process:

    Attachment to Resin: The synthesis begins with the attachment of the first amino acid (glycine) to a solid resin support.

    Deprotection: The Boc group is removed using a strong acid like trifluoroacetic acid (TFA).

    Coupling: The next amino acid (glycine) is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and then added to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (glycine and DL-alanine).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like TFA.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of deprotection and coupling, allowing for the efficient production of large quantities of peptides.

Chemical Reactions Analysis

Types of Reactions

Boc-DL-Ala-Gly-Gly-Gly-OH can undergo various chemical reactions, including:

    Deprotection: Removal of the Boc group using acids like TFA.

    Coupling: Formation of peptide bonds with other amino acids or peptides using coupling reagents.

    Hydrolysis: Cleavage of peptide bonds under acidic or basic conditions.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Coupling: Reagents like DCC, DIC, or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used for peptide bond formation.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze peptide bonds.

Major Products Formed

    Deprotected Peptide: Removal of the Boc group yields the free peptide.

    Extended Peptide Chains: Coupling reactions extend the peptide chain by adding more amino acids.

Scientific Research Applications

Boc-DL-Ala-Gly-Gly-Gly-OH has several applications in scientific research:

    Peptide Synthesis: It is used as an intermediate in the synthesis of longer peptides and proteins.

    Biological Studies: It serves as a model peptide for studying protein folding, stability, and interactions.

    Drug Development: It is used in the development of peptide-based drugs and therapeutic agents.

    Biotechnology: It is employed in the production of peptide-based biomaterials and nanomaterials.

Mechanism of Action

The mechanism of action of Boc-DL-Ala-Gly-Gly-Gly-OH depends on its specific application. In general, peptides like this one can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can influence protein folding, enzyme activity, and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Boc-Gly-Gly-Gly-OH: Similar structure but lacks the DL-alanine residue.

    Boc-Ala-Gly-Gly-Gly-OH: Contains L-alanine instead of DL-alanine.

    Boc-DL-Ala-Gly-Gly-OH: Shorter peptide chain.

Uniqueness

Boc-DL-Ala-Gly-Gly-Gly-OH is unique due to the presence of DL-alanine, which introduces chirality and can affect the peptide’s properties and interactions. The sequence of three glycine residues provides flexibility and reduces steric hindrance, making it useful in various synthetic and biological applications.

Properties

IUPAC Name

2-[[2-[[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]acetyl]amino]acetyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O7/c1-8(18-13(24)25-14(2,3)4)12(23)17-6-10(20)15-5-9(19)16-7-11(21)22/h8H,5-7H2,1-4H3,(H,15,20)(H,16,19)(H,17,23)(H,18,24)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPIMPNNGSBUKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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